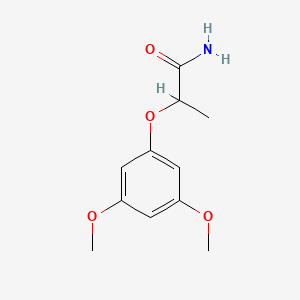
2-(3,5-Dimethoxyphenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethoxyphenoxy)propanamide is an organic compound with the molecular formula C11H15NO4 It is a derivative of propanamide, featuring a 3,5-dimethoxyphenoxy group attached to the propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyphenoxy)propanamide typically involves the reaction of 3,5-dimethoxyphenol with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbonyl carbon of the acyl chloride, forming the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethoxyphenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: The parent compound, lacking the 3,5-dimethoxyphenoxy group.
3,5-Dimethoxyphenol: The phenolic precursor used in the synthesis.
3-Chloropropionyl chloride: The acylating agent used in the synthesis.
Uniqueness
2-(3,5-Dimethoxyphenoxy)propanamide is unique due to the presence of both the amide and the 3,5-dimethoxyphenoxy groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
854672-81-4 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-(3,5-dimethoxyphenoxy)propanamide |
InChI |
InChI=1S/C11H15NO4/c1-7(11(12)13)16-10-5-8(14-2)4-9(6-10)15-3/h4-7H,1-3H3,(H2,12,13) |
InChI-Schlüssel |
YWYMVBRLGDVXQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N)OC1=CC(=CC(=C1)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)

![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)
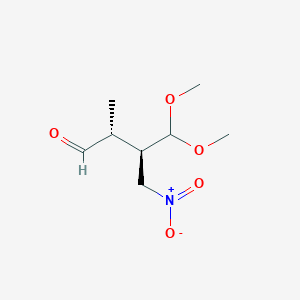
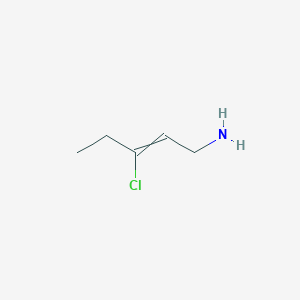
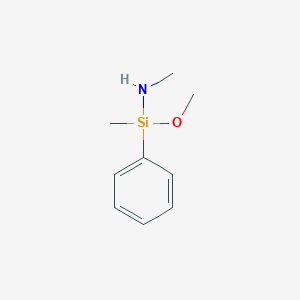

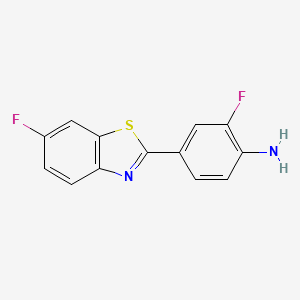
![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)

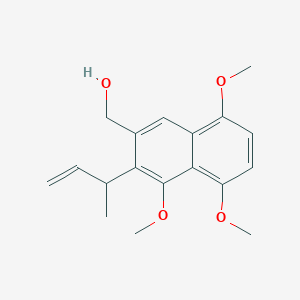

![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)

